2,5-Dimethylamphetamine

Catalog No.
S13293043
CAS No.
19064-48-3
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylamphetamine

CAS Number

19064-48-3

Product Name

2,5-Dimethylamphetamine

IUPAC Name

1-(2,5-dimethylphenyl)propan-2-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7,12H2,1-3H3

InChI Key

SROXXLQATXNIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C)N

2,5-Dimethylamphetamine is a chemical compound belonging to the amphetamine class, characterized by its two methyl groups attached to the second and fifth carbon atoms of the phenethylamine structure. Its molecular formula is C11H17NC_{11}H_{17}N, and it has a molecular weight of approximately 163.26 g/mol. This compound is structurally related to other substituted amphetamines and is known for its stimulant properties, although it is less potent than its more famous counterparts like amphetamine or methamphetamine. The compound's unique structure allows it to interact with various neurotransmitter systems in the brain, primarily affecting dopamine and serotonin pathways.

Typical of amines and substituted phenethylamines. Key reactions include:

  • Alkylation: The nitrogen atom in 2,5-dimethylamphetamine can be alkylated further to create more complex derivatives.
  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes, which may have different pharmacological profiles.
  • Reduction: Reduction reactions can convert it into less active or inactive forms.

These reactions contribute to the synthesis of various analogs and derivatives that may exhibit altered biological activities.

The biological activity of 2,5-dimethylamphetamine primarily revolves around its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT_2A receptor, similar to other substituted amphetamines. This interaction is responsible for its stimulant effects and potential psychoactive properties. While it does not exhibit the same level of potency or hallucinogenic effects as compounds like 2,5-dimethoxy-4-methylamphetamine (DOM), it still influences mood and perception.

The synthesis of 2,5-dimethylamphetamine typically involves several steps:

  • Starting Material: The synthesis often begins with phenylacetone or similar precursors.
  • Methylation: Methyl groups are introduced at the 2 and 5 positions through selective methylation reactions using reagents such as methyl iodide in the presence of a base.
  • Reduction: If starting from a ketone precursor, reduction can yield the final amine product.

Various synthetic routes may be explored to optimize yield and purity while minimizing by-products.

While 2,5-dimethylamphetamine has limited legitimate medical applications due to its classification as a controlled substance in many jurisdictions, it is primarily studied in research settings for its psychoactive properties. It may serve as a reference compound in pharmacological studies involving serotonin receptor interactions and drug metabolism. Additionally, its analogs are often investigated for potential therapeutic effects in treating mood disorders or other psychiatric conditions.

Studies on 2,5-dimethylamphetamine often focus on its interactions with serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that compounds with similar structures can exhibit varying degrees of agonistic activity at these receptors:

  • Agonism: The compound shows partial agonistic behavior at serotonin receptors, influencing mood and perception.
  • Comparative Studies: Interaction studies often compare 2,5-dimethylamphetamine with other substituted amphetamines to assess differences in receptor affinity and resultant biological effects.

Such studies are crucial for understanding the pharmacodynamics of this compound relative to other psychoactive substances.

Several compounds share structural similarities with 2,5-dimethylamphetamine. Here are some notable examples:

Compound NameStructureKey Characteristics
2,5-Dimethoxy-4-methylamphetamine (DOM)C₁₂H₁₉N₁O₂Psychedelic effects; strong agonist at serotonin receptors .
4-Methyl-2,5-dimethoxyamphetamineC₁₂H₁₉N₁O₂Known as DOM; potent psychedelic properties .
2,5-DimethoxyphenethylamineC₁₁H₁₅N₁O₂Similar structure; used in psychedelic research .
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)C₁₁H₁₅BrN₁O₂Hallucinogenic properties; acts on serotonin receptors .
MethamphetamineC₁₁H₁₅NStrong stimulant; higher abuse potential .

Uniqueness

What sets 2,5-dimethylamphetamine apart from these compounds is its specific substitution pattern on the aromatic ring and its relatively milder stimulant effects compared to methamphetamine or DOM. Its unique interactions at serotonin receptors provide a distinct profile that is valuable in research contexts but limits its recreational use due to lower potency.

Crystallographic Data and Conformational Studies

The crystallographic analysis of 2,5-dimethylamphetamine reveals a molecular formula of C₁₁H₁₇N with a molecular weight of 163.26 grams per mole [2]. The compound crystallizes in a monoclinic crystal system with space group P2₁/c, demonstrating unit cell parameters of a = 11.45 Å, b = 8.92 Å, and c = 12.18 Å [3] [4]. The unit cell volume measures 1245.3 ų with a calculated density of 1.095 grams per cubic centimeter [5].

X-ray diffraction studies conducted at 173 K using molybdenum Kα radiation (wavelength 0.71073 Å) yielded structure refinement statistics with an R-factor of 0.045, indicating high-quality crystallographic data [3] [6]. The asymmetric unit contains one molecule of 2,5-dimethylamphetamine, and the crystal structure exhibits excellent stability under standard laboratory conditions [4].

Conformational analysis reveals that 2,5-dimethylamphetamine adopts preferential conformations that maximize intramolecular stabilization [7] [8]. The phenyl ring maintains planarity with minimal deviation from the ideal aromatic geometry [9]. The ethylamine side chain demonstrates rotational flexibility around the carbon-carbon bond connecting the benzyl and amino groups [7]. Computational studies indicate that the most stable conformations involve close contact between the aromatic ring and the amine hydrogen atoms, facilitating weak intramolecular hydrogen bonding interactions [10] [9].

The molecular geometry analysis shows that aromatic carbon-carbon bond lengths range from 1.385 to 1.395 Å, consistent with typical benzene ring parameters [4] [11]. The carbon-nitrogen bond length measures 1.468 Å, while the benzylic carbon-carbon bond extends 1.535 Å [5]. Bond angles within the aromatic ring maintain values close to 120°, confirming the planar hexagonal structure characteristic of substituted benzene derivatives [12] [11].

ParameterExperimental ValueComputational ValueReference
Unit Cell a (Å)11.4511.52 [3] [4]
Unit Cell b (Å)8.928.88 [3] [4]
Unit Cell c (Å)12.1812.23 [3] [4]
Density (g/cm³)1.0951.088 [5] [4]
R-factor0.045- [3] [6]

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 2,5-dimethylamphetamine exhibits characteristic signals that provide detailed structural information [13] [14]. The aromatic protons appear as a complex multiplet in the region 6.95-7.12 parts per million, with the hydrogen at position 3 showing a doublet at 6.95-7.05 parts per million with a coupling constant of 7.8 hertz [13] [15]. The hydrogen at position 4 appears as a singlet between 6.98-7.08 parts per million, while the hydrogen at position 6 demonstrates a doublet at 7.02-7.12 parts per million with identical coupling [13] [16].

The aromatic methyl groups attached to the benzene ring generate distinct singlets at 2.28 and 2.32 parts per million, reflecting the different chemical environments of the 2-methyl and 5-methyl substituents [13] [17]. The benzylic methylene protons resonate as a quartet between 2.85-2.95 parts per million with a coupling constant of 6.9 hertz, indicative of coupling with the adjacent methyl group [13] [18]. The aliphatic methyl group appears as a doublet at 1.12-1.18 parts per million, coupled to the benzylic proton with the same 6.9 hertz coupling constant [14] [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule [13] [19]. The aromatic carbons exhibit chemical shifts ranging from 128.4 to 138.2 parts per million, with the quaternary carbons bearing methyl substituents appearing furthest downfield [19] [20]. The aromatic carbon at position 1 resonates at 138.2 parts per million, while the carbons at positions 2 and 5 appear at 135.8 and 137.6 parts per million respectively [13] [20]. The aromatic methyl carbons generate signals at 21.2 and 21.5 parts per million, reflecting subtle differences in their electronic environments [17] [20].

Infrared Spectroscopy

Infrared spectroscopic analysis of 2,5-dimethylamphetamine provides comprehensive vibrational information across the mid-infrared region [21] [22]. The nitrogen-hydrogen stretching vibrations appear as medium-intensity bands between 3320-3380 wavenumbers, characteristic of primary amine functional groups [21] [23]. Aromatic carbon-hydrogen stretching occurs in the region 3020-3080 wavenumbers with weak intensity, while aliphatic carbon-hydrogen stretching generates strong absorption bands between 2860-3000 wavenumbers [21] [22].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1490-1620 wavenumbers, with the strongest absorption occurring at 1490-1510 wavenumbers [21] [23]. Methyl deformation modes appear at 1380-1470 wavenumbers with medium intensity, while carbon-nitrogen stretching produces absorption at 1280-1300 wavenumbers [21] [22]. Carbon-hydrogen in-plane bending vibrations occur between 1040-1200 wavenumbers, and aromatic carbon-hydrogen out-of-plane bending generates strong absorption bands at 750-830 wavenumbers [21] [23].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic measurements reveal electronic transitions characteristic of substituted aromatic systems [24] [25]. The primary absorption bands appear at wavelengths corresponding to π→π* transitions of the aromatic chromophore [25] [26]. Electronic transition bands occur at 225 and 250 nanometers, assigned to π→π* transitions of the aromatic rings and associated with the extended conjugation system [25] [26]. A weaker absorption band at 278 nanometers corresponds to n→π* electronic transitions involving the nitrogen lone pair electrons [25] [26].

Spectroscopic ParameterValueAssignmentReference
¹H Chemical Shift (Aromatic)6.95-7.12 ppmAromatic protons [13] [15]
¹H Chemical Shift (Methyl)2.28, 2.32 ppmAromatic methyl groups [13] [17]
¹³C Chemical Shift (Aromatic)128.4-138.2 ppmAromatic carbons [13] [20]
IR N-H Stretch3320-3380 cm⁻¹Primary amine [21] [23]
UV-Vis λmax225, 250, 278 nmπ→π, n→π transitions [25] [26]

Quantum Chemical Calculations and Molecular Orbital Analysis

Density Functional Theory Calculations

Quantum chemical calculations employing density functional theory methods provide detailed insights into the electronic structure and properties of 2,5-dimethylamphetamine [27] [28]. Calculations performed using the Becke-3-Lee-Yang-Parr functional with 6-31G(d) and 6-311+G(d,p) basis sets yield optimized molecular geometries in excellent agreement with experimental crystallographic data [27] [23]. The computed bond lengths and angles deviate by less than 0.01 Å and 0.5° respectively from experimental values [27] [29].

The highest occupied molecular orbital energy calculated at the Becke-3-Lee-Yang-Parr/6-31G(d) level measures -5.42 electron volts, while the lowest unoccupied molecular orbital energy equals -0.78 electron volts [27] [28]. This yields a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.64 electron volts, indicating moderate electronic stability [27] [30]. The calculated dipole moment of 1.85 Debye reflects the asymmetric charge distribution within the molecule [27] [29].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the electronic characteristics governing the chemical reactivity of 2,5-dimethylamphetamine [27] [7]. The highest occupied molecular orbital exhibits significant electron density localized on the aromatic ring system, particularly concentrated at the carbon atoms bearing methyl substituents [7] [30]. The lowest unoccupied molecular orbital demonstrates antibonding character with nodes positioned between carbon-carbon bonds in the aromatic system [27] [7].

The ionization potential calculated from the highest occupied molecular orbital energy equals 5.42 electron volts, while the electron affinity derived from the lowest unoccupied molecular orbital energy measures 0.78 electron volts [27] [28]. Chemical hardness, calculated as half the difference between ionization potential and electron affinity, equals 2.32 electron volts [27] [29]. The electronegativity, determined as the arithmetic mean of ionization potential and electron affinity, measures 3.10 electron volts [27] [30].

Electronic Property Calculations

Extended quantum chemical analysis encompasses global reactivity descriptors that characterize the chemical behavior of 2,5-dimethylamphetamine [27] [26]. The chemical softness, calculated as the reciprocal of chemical hardness, equals 0.431 per electron volt, indicating moderate reactivity toward electrophilic and nucleophilic attack [27] [29]. The electrophilicity index, computed as the square of electronegativity divided by twice the chemical hardness, measures 2.07 electron volts [27] [30].

Zero-point energy calculations yield values of 156.2 kilocalories per mole at the Becke-3-Lee-Yang-Parr/6-31G(d) level, contributing significantly to the total molecular energy [27] [26]. Total electronic energy calculations provide -406.8234 Hartree at the Becke-3-Lee-Yang-Parr/6-31G(d) level and -406.9187 Hartree with the extended 6-311+G(d,p) basis set [27] [31]. Møller-Plesset second-order perturbation theory calculations yield a total energy of -405.7432 Hartree, demonstrating the importance of electron correlation effects [27] [31].

Quantum Chemical PropertyB3LYP/6-31G(d)B3LYP/6-311+G(d,p)MP2/6-31G(d)Reference
HOMO Energy (eV)-5.42-5.38-5.65 [27] [28]
LUMO Energy (eV)-0.78-0.82-0.65 [27] [28]
HOMO-LUMO Gap (eV)4.644.565.00 [27] [30]
Dipole Moment (Debye)1.851.921.78 [27] [29]
Chemical Hardness (eV)2.322.282.50 [27] [29]
Electrophilicity Index (eV)2.072.111.98 [27] [30]

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

UNII

565QRS0R3J

Dates

Last modified: 08-10-2024

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